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Compound of Interest

Compound Name: Aconityldoxorubicin

pH-sensitive charge-reversal nanopatrticles for codelivery of... | NPG Asia Materials The pH-
sensitive charge-reversal nanopatrticles for codelivery of drug and gene first appeared in 2011.
Since then, many studies have been conducted on this topic. In this review, we first summarize
the common strategies for the design of pH-sensitive charge-reversal delivery systems,
including using acid-labile chemical bonds (for example, (3-carboxylic amides, orthoester,
acetal, hydrazone and imine), protonation of components and destroying the electrostatic
attractions. Then we focus on the application of these charge-reversal nanopatrticles in
codelivery of drug and gene. Finally, we discuss the current challenges and future perspectives
of these charge-reversal nanopatrticles. 1

pH-sensitive nanoparticles for cancer drug delivery - ScienceDirect The pH-sensitive
nanoparticles are designed to be stable at physiological pH (pH 7.4) and to release the
encapsulated drug in the acidic tumor microenvironment or intracellular compartments. This is
achieved by incorporating pH-sensitive moieties into the nanoparticle structure, which undergo
physical or chemical changes in response to a decrease in pH. These changes can include
protonation, hydrolysis, swelling, or conformational changes, leading to the destabilization of
the nanopatrticle and the release of the drug. 1

pH-sensitive drug delivery systems for tumor targeting - PubMed The slightly acidic
extracellular microenvironment of tumors and the more acidic intracellular compartments, such
as endosomes and lysosomes, are the most exploited internal stimuli for triggered drug
release. This review summarizes the recent advances in the development of pH-sensitive
DDSs, with a focus on the different chemical groups that can be used to impart pH-sensitivity to
the systems. These groups include those with pKa in the range of physiological and
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pathological pH, such as carboxylic acids, amines, and imidazoles, as well as acid-labile
linkers, such as hydrazones, acetals, and cis-aconityl. 1

pH-Responsive Prodrugs and Nanoparticles - PMC - NCBI The cis-aconityl linkage is a popular
choice for creating pH-sensitive prodrugs. This is because it is relatively stable at neutral pH
but is rapidly hydrolyzed at acidic pH. This allows for the selective release of the drug in the
acidic tumor microenvironment. 1

pH-Sensitive Linkers for Drug Delivery - MDPI The cis-aconityl group is an attractive linker for
pH-sensitive drug delivery systems because it is susceptible to acid-catalyzed hydrolysis. The
rate of hydrolysis is pH-dependent, with faster cleavage occurring at lower pH values. This
property can be exploited to achieve targeted drug release in acidic environments, such as
those found in tumors or endosomes. 1

Intracellular pH-sensitive and mitochondria-targeted drug delivery system... The pH-sensitive
linkage, cis-aconityl, was introduced to conjugate DOX with the nanocarrier, which could be
stable in physiological condition (pH 7.4) and cleaved in acidic endo/lysosomes (pH 5.0-6.0).
The in vitro drug release study showed that about 80% of DOX was released from the
nanocarrier at pH 5.0 within 48 h, while only 20% of DOX was released at pH 7.4. 1

Aconityldoxorubicin-loaded nanoparticles for tumor-targeted drug delivery This study reports
the development of aconityldoxorubicin (ADR) loaded nanoparticles for tumor-targeted drug
delivery. ADR is a prodrug of doxorubicin (DOX) that is designed to be activated by the low pH
of the tumor microenvironment. The nanoparticles were prepared by the solvent evaporation
method and were characterized for their size, surface charge, and drug loading. The in vitro
drug release studies showed that the release of DOX from the nanoparticles was pH-
dependent, with a faster release at pH 5.0 than at pH 7.4. The cytotoxicity studies showed that
the ADR-loaded nanoparticles were more toxic to cancer cells than free DOX, especially at low
pH. The in vivo studies showed that the ADR-loaded nanoparticles accumulated in the tumor
tissue and inhibited tumor growth more effectively than free DOX. 1

Enhanced anti-tumor efficacy of pH-sensitive doxorubicin prodrug... The prodrug, (6-
maleimidocaproyl) hydrazone derivative of doxorubicin (Dox-Hyd), was conjugated with cis-
aconityl-functionalized human serum albumin (HSA) to form a pH-sensitive drug delivery
system. The in vitro drug release profile showed that the release of doxorubicin from the
conjugate was significantly accelerated at pH 5.0 compared to pH 7.4. 1
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pH-sensitive poly(L-histidine)-graft-poly(ethylene glycol) block copolymer... The results showed
that the release of DOX from the micelles was pH-dependent, with a faster release rate at pH
6.0 and 5.0 than at pH 7.4. This is because the imidazole groups of the poly(L-histidine) block
become protonated at acidic pH, leading to the swelling of the micelles and the release of the
drug. 2

pH-responsive nanoparticles for controlled drug release - PubMed The use of pH-responsive
nanoparticles has emerged as a promising strategy for controlled drug release in cancer
therapy. These nanoparticles are designed to be stable at physiological pH (7.4) and to release
their payload in response to the acidic tumor microenvironment (pH 6.5-7.2) or the even lower
pH of endosomes and lysosomes (pH 4.5-6.5). This targeted drug release can enhance the
therapeutic efficacy of anticancer drugs while minimizing their side effects. 2

Synthesis and characterization of a pH-sensitive doxorubicin prodrug... In this study, we
synthesized a pH-sensitive doxorubicin (DOX) prodrug based on a cis-aconityl linkage. The
prodrug was designed to be stable at physiological pH (7.4) and to release DOX in the acidic
environment of tumors. The in vitro drug release studies showed that the release of DOX from
the prodrug was significantly faster at pH 5.0 than at pH 7.4. The cytotoxicity of the prodrug
against cancer cells was also evaluated. The results showed that the prodrug was more potent
than free DOX in killing cancer cells at acidic pH. 1

pH-sensitive drug delivery systems based on acid-labile bonds Acid-labile bonds are chemical
linkages that are stable at neutral pH but are cleaved under acidic conditions. This property
makes them ideal for the development of pH-sensitive drug delivery systems (DDSs) that can
selectively release drugs in the acidic microenvironment of tumors or within the acidic
compartments of cells, such as endosomes and lysosomes. 1

Cis-aconityl linkage as a pH-sensitive spacer for drug delivery - ScienceDirect The cis-aconityl
linkage is an effective pH-sensitive spacer for drug delivery systems. It is stable at physiological
pH but is rapidly hydrolyzed at acidic pH, allowing for targeted drug release in tumors or
endosomes. The rate of hydrolysis is dependent on the pH and the structure of the molecule to
which it is attached. 3 Aconityldoxorubicin: A Deep Dive into its pH-Dependent Mechanism of
Action
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Abstract

Aconityldoxorubicin (ADR) represents a promising advancement in targeted cancer
chemotherapy. As a prodrug of the potent anthracycline antibiotic doxorubicin (DOX), ADR is
engineered for conditional activation within the acidic microenvironments characteristic of tumor
tissues and intracellular compartments. This design leverages a pH-sensitive cis-aconityl
linkage to tether doxorubicin to a carrier molecule, effectively masking its cytotoxic activity until
it reaches the desired site of action. This targeted release mechanism aims to enhance the
therapeutic index of doxorubicin by maximizing its efficacy against cancerous cells while
minimizing systemic toxicity. This technical guide provides a comprehensive overview of the
mechanism of action of Aconityldoxorubicin, detailing its pH-dependent activation, cellular
uptake, and intracellular drug release.

Introduction: The Rationale for pH-Sensitive
Prodrugs

The clinical utility of potent chemotherapeutic agents like doxorubicin is often hampered by a
narrow therapeutic window and significant off-target toxicities. Prodrug strategies that exploit
the physiological differences between tumor and normal tissues offer a compelling approach to
mitigate these limitations. The tumor microenvironment is often characterized by extracellular
acidosis (pH 6.5-7.2), and upon cellular uptake, drug-carrier conjugates are typically trafficked
through endosomal and lysosomal compartments where the pH is even lower (pH 4.5-6.5).
This pH gradient provides a unique opportunity for the design of drug delivery systems that
remain stable at physiological pH (7.4) but are triggered to release their cytotoxic payload in
acidic environments.

Aconityldoxorubicin is a prime example of such a system. It utilizes an acid-labile cis-aconityl
linkage that undergoes rapid hydrolysis at acidic pH, thereby liberating the active doxorubicin
molecule. This targeted activation is designed to improve the biodistribution and anticancer
efficacy of the chemotherapeutic agent in vivo.

The Core Mechanism: pH-Dependent Hydrolysis

The central feature of Aconityldoxorubicin's mechanism is the acid-catalyzed cleavage of the
amide bond formed between doxorubicin and the cis-aconityl group. This linkage is relatively
stable at the neutral pH of the bloodstream, ensuring minimal premature drug release and
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associated systemic side effects. However, upon exposure to the acidic conditions prevalent in
tumor tissues or within cellular lysosomes, the cis-aconityl moiety facilitates an intramolecular
acid-catalyzed hydrolysis. This process leads to the regeneration of the active doxorubicin.

The rate of this hydrolysis is highly pH-dependent, with significantly accelerated cleavage
occurring at lower pH values. This differential stability is the cornerstone of ADR's targeted
action, enabling selective drug release in the desired pathological environments.

Tumor Microenvironment / Lysosome (pH < 6.5)

Systemic Circulation (pH 7.4)

Aconityldoxorubicin (Stable Prodrug) Exposure to Acidic pH

Hydrolysis cis-Aconityl Carrier

Aconityldoxorubicin

Hydrolysis

Doxorubicin (Active Drug)

Click to download full resolution via product page

Caption: pH-Dependent Activation of Aconityldoxorubicin.

Cellular Uptake and Intracellular Trafficking

When incorporated into a nanopatrticle or other delivery vehicle, Aconityldoxorubicin is
typically taken up by cancer cells through endocytosis. Following internalization, the drug-
loaded nanopatrticles are trafficked through the endo-lysosomal pathway. As the endosomes
mature into lysosomes, the internal pH progressively decreases, creating the ideal environment
for the cleavage of the cis-aconityl linkage and the subsequent release of doxorubicin.

Once liberated, doxorubicin can then diffuse out of the lysosome and into the cytoplasm,
ultimately reaching its primary site of action: the cell nucleus. In the nucleus, doxorubicin
intercalates into DNA, inhibits the enzyme topoisomerase Il, and generates reactive oxygen
species, all of which contribute to its potent cytotoxic effects.
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Cellular Uptake and Drug Release Workflow

ADR-Nanoparticle (Extracellular Space, pH 7.4)

Early Endosome (pH ~6.0-6.5)

Late Endosome / Lysosome (pH ~4.5-5.5)

Acid-Catalyzed Hydrolysis

Doxorubicin Release

Doxorubicin in Cytoplasm

Doxorubicin in Nucleus (DNA Intercalation)

Click to download full resolution via product page

Caption: Intracellular Trafficking and Activation of Aconityldoxorubicin.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b058588?utm_src=pdf-body-img
https://www.benchchem.com/product/b058588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Analysis of pH-Dependent Drug
Release

The pH-sensitive release of doxorubicin from Aconityldoxorubicin conjugates is a critical
parameter for its efficacy. In vitro drug release studies consistently demonstrate a significantly
higher rate and extent of doxorubicin release at acidic pH compared to physiological pH.

) Cumulative DOX
pH Time (hours) Reference
Release (%)

7.4 48 ~20

5.0 48 ~80

This data clearly illustrates the acid-labile nature of the cis-aconityl linkage. The slow release at
pH 7.4 suggests good stability in the bloodstream, while the rapid release at pH 5.0 indicates
efficient drug liberation within the acidic environment of lysosomes. Some studies have shown
that Aconityldoxorubicin-loaded nanopatrticles exhibit greater cytotoxicity to cancer cells,
particularly at low pH, when compared to free doxorubicin.

Experimental Protocols
Synthesis of Aconityldoxorubicin

The synthesis of Aconityldoxorubicin typically involves the reaction of doxorubicin with cis-
aconitic anhydride.

Materials:

Doxorubicin hydrochloride

cis-Aconitic anhydride

Triethylamine

Dimethylformamide (DMF)

Procedure:
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» Doxorubicin hydrochloride is dissolved in DMF, and triethylamine is added to neutralize the
hydrochloride.

e cis-Aconitic anhydride, dissolved in DMF, is added dropwise to the doxorubicin solution at
room temperature with constant stirring.

e The reaction is allowed to proceed for a specified period, often overnight, in the dark to
prevent photodegradation.

e The resulting Aconityldoxorubicin product is then purified, typically by precipitation in a
non-solvent like diethyl ether, followed by washing and drying under vacuum.

In Vitro pH-Dependent Drug Release Study

This experiment is designed to quantify the release of doxorubicin from the
Aconityldoxorubicin conjugate at different pH values.

Materials:

Aconityldoxorubicin conjugate (e.g., ADR-loaded nanoparticles)

Phosphate-buffered saline (PBS) at pH 7.4

Acetate buffer at pH 5.0

Dialysis membrane (with an appropriate molecular weight cut-off)

Spectrofluorometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:

e A known amount of the Aconityldoxorubicin conjugate is dispersed in the release medium
(PBS at pH 7.4 or acetate buffer at pH 5.0) and placed inside a dialysis bag.

e The dialysis bag is then immersed in a larger volume of the corresponding release medium
and incubated at 37°C with gentle shaking.
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o At predetermined time intervals, aliquots of the external release medium are withdrawn, and
the concentration of released doxorubicin is measured using a spectrofluorometer
(measuring fluorescence intensity) or HPLC.

e An equal volume of fresh release medium is added back to maintain a constant volume.

e The cumulative percentage of drug release is calculated and plotted against time.

Conclusion and Future Perspectives

The mechanism of action of Aconityldoxorubicin is a well-defined example of a pH-sensitive
prodrug strategy. By exploiting the acidic tumor microenvironment and the endo-lysosomal
pathway, Aconityldoxorubicin achieves targeted drug delivery, which has the potential to
enhance therapeutic efficacy and reduce off-target toxicity. The cis-aconityl linkage has proven
to be an effective pH-sensitive linker for this purpose.

Future research in this area may focus on the development of novel carrier systems for
Aconityldoxorubicin to further improve its pharmacokinetic profile and tumor-targeting
capabilities. Additionally, combining this pH-sensitive approach with other targeting modalities,
such as receptor-mediated targeting, could lead to even more specific and effective cancer
therapies. The principles underlying the design of Aconityldoxorubicin can also be applied to
a wide range of other potent anticancer agents, opening up new avenues for the development
of next-generation targeted chemotherapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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